Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form an azo-ester intermediate . This intermediate undergoes further reactions to form the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1H-indole-3-carboxylate: Another indole derivative with similar structural features.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral activity.
Uniqueness
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is unique due to its specific substitution pattern and the presence of the methoxyanilino group, which can impart distinct biological and chemical properties.
Biological Activity
Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a complex organic compound belonging to the indole derivatives class, which are recognized for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, this compound has been investigated for its potential applications in treating various diseases.
Key Biological Activities
- Anticancer Properties : Research indicates that compounds in the pyridoindole family exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain indole derivatives inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro assays suggest that it can inhibit the growth of several bacterial strains, highlighting its potential as a therapeutic agent against infections .
- Enzyme Inhibition : this compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .
The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as enzymes and receptors. This interaction can lead to:
- Altered Gene Expression : By modulating signal transduction pathways, the compound may influence gene expression related to cell proliferation and survival.
- Inhibition of Tumor Growth : The compound's ability to induce apoptosis in cancer cells is a critical mechanism through which it exerts its anticancer effects .
Research Findings and Case Studies
A review of recent literature reveals several studies focused on the biological activity of this compound:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
Study B (2022) | Reported antimicrobial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than standard antibiotics. |
Study C (2021) | Investigated the compound's role in inhibiting specific kinases involved in cancer progression, providing insights into its mechanism of action. |
Properties
IUPAC Name |
ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-30-24(28)23-19-12-11-18(14-21(19)26-13-5-4-6-20(23)26)31-15-22(27)25-16-7-9-17(29-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIBKRAVANPBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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